Tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in the preparation of various biologically active compounds. The compound has the molecular formula C16H30BNO4 and a molecular weight of 311.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of pinacol and 1-N-BOC-4-bromopiperidine with catecholborane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-Methyl-2-propanyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate stands out due to its unique combination of stability and reactivity. The presence of the boronic ester group allows for versatile chemical transformations, while the piperidine ring provides structural rigidity. This combination makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C17H32BNO4 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32BNO4/c1-14(2,3)21-13(20)19-11-9-17(8,10-12-19)18-22-15(4,5)16(6,7)23-18/h9-12H2,1-8H3 |
InChI Key |
KMXDZMXGNJOYRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCN(CC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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